molecular formula C28H27N3O5 B2549673 Ethyl 2'-amino-1-benzyl-6'-ethyl-7'-methyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate CAS No. 886176-13-2

Ethyl 2'-amino-1-benzyl-6'-ethyl-7'-methyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate

Cat. No. B2549673
M. Wt: 485.54
InChI Key: RNKFFSGNFGBGGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2'-amino-1-benzyl-6'-ethyl-7'-methyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate is a useful research compound. Its molecular formula is C28H27N3O5 and its molecular weight is 485.54. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2'-amino-1-benzyl-6'-ethyl-7'-methyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2'-amino-1-benzyl-6'-ethyl-7'-methyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Reactions

This compound is synthesized through reactions involving specific precursors and conditions, showcasing its relevance in chemical synthesis and the exploration of new chemical pathways. For instance, the reaction of 4-hydroxy-6-methyl-2-pyridone with benzylidenemalononitriles and α-cyanoacrylic esters yields corresponding 4H-pyrano[3,2-c]pyridines. Interestingly, its reaction with 3-(cyanomethylene)-2-indolinones can result in either 2-amino-3-quinolinecarbonitriles or the target compound under discussion. This demonstrates the compound's role in providing new routes to synthesize complex structures, indicating its significance in organic synthesis and heterocyclic chemistry research (Mekheimer, Mohamed, & Sadek, 1997).

Application in Heterocyclic Chemistry

The compound's involvement in the synthesis of spiropiperidine lactam acetyl-CoA carboxylase inhibitors highlights its importance in the development of new biochemical tools and potential therapeutic agents. It serves as a key intermediate in synthesizing complex molecules with potential inhibitory activity, reflecting its utility in medicinal chemistry and drug discovery processes (Huard et al., 2012).

Role in Developing c-Met/ALK Inhibitors

The compound is pivotal in synthesizing novel aminopyridyl/pyrazinyl-substituted spiro[indoline-3,4'-piperidine]-2-ones, which were identified as potent and selective c-Met/ALK dual inhibitors. This application signifies its role in cancer research, offering insights into the development of targeted therapies for treating specific cancer types. The pharmacological and antitumor assays conducted on these compounds underscore the compound's relevance in oncology research and therapy development (Li et al., 2013).

Safety And Hazards

As with any chemical compound, it’s important to handle it with care and take necessary safety precautions. However, without specific information on the compound , I can’t provide detailed safety and hazard information.


Future Directions

The main objective of the present survey is to provide a comprehensive account of the synthetic utility of N-aryl and/or heteryl cyanoacetamides in building various organic heterocycles, and to highlight their potential in evolving better chemotherapeutic agents1.


Please note that this information is general and may not apply directly to the specific compound you mentioned. For a comprehensive analysis of the specific compound, more detailed information or studies would be needed. If you have access to a chemical database or a chemist, they might be able to provide more specific and detailed information.


properties

IUPAC Name

ethyl 2'-amino-1-benzyl-6'-ethyl-7'-methyl-2,5'-dioxospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N3O5/c1-4-30-17(3)15-21-22(25(30)32)28(23(24(29)36-21)26(33)35-5-2)19-13-9-10-14-20(19)31(27(28)34)16-18-11-7-6-8-12-18/h6-15H,4-5,16,29H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNKFFSGNFGBGGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC2=C(C1=O)C3(C4=CC=CC=C4N(C3=O)CC5=CC=CC=C5)C(=C(O2)N)C(=O)OCC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2'-amino-1-benzyl-6'-ethyl-7'-methyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate

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